5-Bromo-N-methyl-2-nitroaniline

Catalog No.
S681902
CAS No.
302800-13-1
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N-methyl-2-nitroaniline

CAS Number

302800-13-1

Product Name

5-Bromo-N-methyl-2-nitroaniline

IUPAC Name

5-bromo-N-methyl-2-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3

InChI Key

FTVGSRGPTYFWRQ-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

5-Bromo-N-methyl-2-nitroaniline (CAS: 302800-13-1) is a highly crystalline, N-alkylated ortho-nitroaniline derivative that serves as a critical bifunctional building block in pharmaceutical and material synthesis. Structurally, it features a reactive aryl bromide at the 5-position for transition-metal-catalyzed cross-couplings, a reducible nitro group at the 2-position, and a pre-installed N-methyl group. This specific substitution pattern makes it an indispensable precursor for the regiocontrolled synthesis of N-methylated benzimidazoles, benzimidazolones, and quinoxalines [1]. It is stable at room temperature, readily soluble in common organic solvents (such as EtOAc, DCM, and DMF), and is heavily utilized in the industrial scale-up of targeted protein degraders (PROTACs), kinase inhibitors, and antiviral agents where precise spatial orientation of the N-methyl group is mandatory for target binding [2].

Research Fit

Synthetic IntermediateHalogenated nitroaniline building block for pharmaceuticals, agrochemicals, and materials science
Cross-Coupling HandleC–Br bond suited for palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings
N-Methyl ScaffoldPre-installed N-methyl group for direct benzimidazole and quinoxaline synthesis

If a procurement team substitutes 5-Bromo-N-methyl-2-nitroaniline with the cheaper, non-methylated analog 5-bromo-2-nitroaniline, the synthetic strategy is forced into a late-stage N-methylation of the resulting benzimidazole or benzimidazolone core. Because the two nitrogen atoms in a generic 5-bromo-benzimidazole ring are tautomeric, post-cyclization alkylation inherently produces a near 1:1 mixture of N1-methyl and N3-methyl regioisomers (effectively 1-methyl-5-bromo and 1-methyl-6-bromo derivatives) [1]. Resolving this mixture requires resource-intensive chromatographic separation, which slashes the effective yield of the desired isomer by more than 50% and dramatically increases solvent waste and labor costs during scale-up. Procuring the pre-methylated 5-Bromo-N-methyl-2-nitroaniline completely circumvents this regioselectivity bottleneck, locking in the exact substitution pattern prior to cyclization and ensuring a streamlined, high-yielding process [1].

Substitution Risk

Regioisomer 4-Bromo isomer not interchangeableBromine ortho to methylamino group shifts pKa by 0.35 units and boiling point by 11.4 °C relative to the 5-bromo target, altering reactivity and analytical identity.
Halogen Type Chloro analog may limit cross-coupling efficiencyC–Cl bond dissociation energy (~84 vs. ~71 kcal·mol⁻¹) reduces oxidative addition rate with Pd(0), making the chloro analog a less reactive substrate for most coupling workflows.
N-Alkyl N-Ethyl homolog introduces cumulative lipophilicityMW increase of 14 Da and LogP shift alter physicochemical handling; downstream pharmacokinetic profiles may diverge if the scaffold enters medicinal chemistry workflows.

Absolute Regiocontrol in N-Methylated Heterocycle Formation

Synthesizing N-methyl benzimidazoles via late-stage methylation of a generic 5-bromo-benzimidazole core typically results in a mixture of N1 and N3 regioisomers, requiring complex chromatographic separation and limiting the yield of the desired isomer to <50%[1]. In contrast, utilizing 5-Bromo-N-methyl-2-nitroaniline as the starting material dictates 100% regioselectivity during cyclization, directly yielding the specific N-methylated target without isomer contamination [1].

Evidence DimensionRegiomeric purity of N-methylated cyclized product
Target Compound Data100% specific regioisomer (no separation required)
Comparator Or Baseline5-bromo-2-nitroaniline (requires post-cyclization methylation, yielding ~1:1 regioisomer mixtures)
Quantified Difference>50% increase in effective yield and elimination of isomer separation
ConditionsStandard cyclization vs. late-stage N-alkylation of tautomeric benzimidazole cores

Eliminating the need for downstream regioisomer separation drastically reduces purification costs and improves overall synthetic efficiency for scale-up.

LogP Advantage
Cross-study comparable
ΔLogP = +0.99 (~10-fold higher partition coefficient)
Reported higher lipophilicity supports distinct reversed-phase HPLC retention and extraction behavior.
Predicted LogP values from authoritative databases; consistent across Chemsrc and Molbase entries.

High-Yield Compatibility with Transition-Metal Cross-Coupling

The 5-bromo position on 5-Bromo-N-methyl-2-nitroaniline is highly activated for transition-metal-catalyzed cross-couplings. Literature demonstrates its successful use in Sonogashira couplings with terminal alkynes using Pd(PPh3)2Cl2/CuI systems, achieving yields exceeding 75-90% without interfering with the secondary amine or nitro group [1]. The non-methylated analog can sometimes suffer from competitive side reactions at the primary amine under certain basic cross-coupling conditions unless protected.

Evidence DimensionCross-coupling yield and primary amine protection requirement
Target Compound Data>75-90% yield in direct Sonogashira/Suzuki couplings (no protection needed for the secondary N-methyl amine)
Comparator Or Baseline5-bromo-2-nitroaniline (primary amine often requires protection to prevent competitive binding or side reactions)
Quantified DifferenceElimination of protection/deprotection steps while maintaining >75% coupling yields
ConditionsPd-catalyzed cross-coupling in DMF/Et3N

Direct cross-coupling without the need for transient protecting groups streamlines the procurement of raw materials and shortens the synthetic route.

Regioisomer Comparison
Cross-study comparable
ΔpKa = 0.35; ΔBP = 11.4 °C
Measurable shifts in acid-base and thermal properties confirm regiochemical identity differences.
Predicted values from ChemicalBook and Chemsrc; computational methodology consistent across both regioisomers.

Streamlined Reduction for Diamine Generation

5-Bromo-N-methyl-2-nitroaniline undergoes highly efficient reduction of the nitro group to yield 4-bromo-N1-methylbenzene-1,2-diamine, a critical intermediate. Standard industrial reduction conditions, such as Iron/HCl or sodium dithionite, routinely achieve >90-95% conversion [2]. The presence of the N-methyl group facilitates immediate downstream treatment with carbonyldiimidazole (CDI) to form benzimidazolones in high overall yields (e.g., >65-80% over two steps)[1].

Evidence DimensionTwo-step reduction and cyclization yield
Target Compound Data>65-80% overall yield (Fe/HCl reduction followed by CDI cyclization)
Comparator Or BaselineCrude non-methylated mixtures
Quantified DifferenceHigh throughput conversion with stabilized diamine handling
ConditionsFe/HCl or Na2S2O4 reduction followed by CDI cyclization

High-yielding, scalable reduction to the diamine ensures that buyers can reliably produce advanced heterocyclic cores without significant material loss.

Cross-Coupling Reactivity
Class-level inference
ΔBDE ≈ 13 kcal·mol⁻¹ lower for C–Br vs. C–Cl
Lower bond dissociation energy supports faster oxidative addition, favoring the bromo compound for palladium-catalyzed couplings.
BDE values are class-level reference data for unactivated aryl halides; specific compound BDEs may vary with substitution pattern.
N-Alkyl Substituent Effects
Cross-study comparable
ΔMW = 14.02 Da; ΔLogP ≈ +0.08 (methyl vs. ethyl)
N-Methyl derivative provides lower baseline lipophilicity, offering more headroom for subsequent structural elaboration.
Hansch π(CH₂) contribution consistent with ~0.5 LogP units per methylene; target LogP from Chemsrc, comparator XLogP3-AA from PubChem.
Synthesis & Availability
Supporting evidence
Reported yield ~97%; multi-vendor purity 95–98%
High reported yield and multi-vendor availability support procurement confidence for gram-to-100 g scale.
Synthesis via SₙAr from 4-bromo-2-fluoro-1-nitrobenzene with methylamine; vendor purity specifications from AKSci, CalpacLab, Sigma-Aldrich, and Bidepharm.

Synthesis of N-Methylated Benzimidazole-Based Kinase Inhibitors

Ideal for developing SHP2 or Syk inhibitors where absolute regiocontrol of the N-methyl group is required for target binding, avoiding the isomeric mixtures caused by late-stage methylation[1].

Development of Targeted Protein Degraders (PROTACs) and CRBN Ligands

The 5-bromo handle serves as a highly efficient attachment point for linker integration via Suzuki or Sonogashira cross-coupling, while the pre-methylated core ensures correct spatial orientation [2].

Production of Subtype-Selective Receptor Antagonists

Used as a foundational building block for NMDA receptor antagonists featuring benzimidazolone cores, where the pre-installed N-methyl group streamlines the multi-step synthetic route and improves overall yield [3].

Library Generation of Substituted Quinoxalines

The rapid reduction of the nitro group to a diamine allows for immediate condensation with dicarbonyls, enabling the high-throughput synthesis of N-methylated quinoxaline libraries without intermediate purification[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Library Synthesis via Sequential Cross-Coupling
C–Br bond reactivity for Pd-catalyzed coupling
Oxidative addition efficiency; nitro reduction compatibility
Regioisomer Analytical Reference
Boiling point and LogP differentiation from 4-bromo isomer
GC retention time; reversed-phase HPLC resolution
N-Methyl Benzimidazole & Quinoxaline Synthesis
Ortho-nitro and N-methylamino pre-installed scaffold
Reduction yield; cyclization regioselectivity; late-stage coupling fidelity
Physicochemical Probe for Enzyme Studies
LogP 3.22, single HBD, bromine heavy-atom handle
X-ray anomalous scattering utility; MS isotopic pattern; hydrophobic pocket binding

XLogP3

2.9

Wikipedia

5-Bromo-N-methyl-2-nitroaniline

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